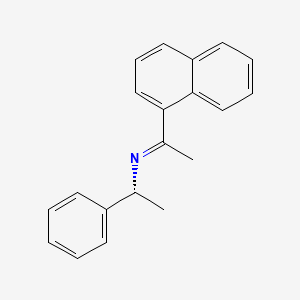
(R,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine typically involves the condensation reaction between an amine and an aldehyde or ketone. In this case, the reaction between 1-naphthaldehyde and 1-phenylethylamine under acidic or basic conditions can yield the desired Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation can lead to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro groups, and other electrophiles.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
In chemistry, (R,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in the synthesis of metal-organic frameworks and catalysts.
Biology
In biological research, this compound has been studied for its potential as an antioxidant and anticancer agent. Its ability to scavenge free radicals and inhibit cancer cell proliferation has been demonstrated in various in vitro studies .
Medicine
The compound’s anticancer properties have led to investigations into its potential use in chemotherapy. Its ability to induce apoptosis in cancer cells makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its structural properties allow it to impart vibrant colors to various materials.
作用机制
The mechanism by which (R,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine exerts its effects involves its interaction with cellular components. As an antioxidant, it scavenges reactive oxygen species, thereby protecting cells from oxidative damage. In its anticancer role, the compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential .
相似化合物的比较
Similar Compounds
(E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine: A structural isomer with similar properties but different spatial arrangement.
N-(1-(Naphthalen-1-yl)ethylidene)aniline: Another Schiff base with a similar naphthalene moiety but different amine component.
Uniqueness
(R,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine is unique due to its specific stereochemistry and the presence of both naphthalene and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
分子式 |
C20H19N |
|---|---|
分子量 |
273.4 g/mol |
IUPAC 名称 |
1-naphthalen-1-yl-N-[(1R)-1-phenylethyl]ethanimine |
InChI |
InChI=1S/C20H19N/c1-15(17-9-4-3-5-10-17)21-16(2)19-14-8-12-18-11-6-7-13-20(18)19/h3-15H,1-2H3/t15-/m1/s1 |
InChI 键 |
LWYGKPGNUHCTCL-OAHLLOKOSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)N=C(C)C2=CC=CC3=CC=CC=C32 |
规范 SMILES |
CC(C1=CC=CC=C1)N=C(C)C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-piperidine]](/img/structure/B15051700.png)
![(4-Aminobutyl)[(pyridin-2-yl)methyl]amine](/img/structure/B15051707.png)

![(1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B15051731.png)
![[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051732.png)
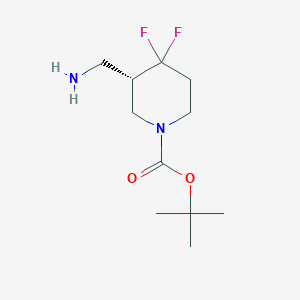
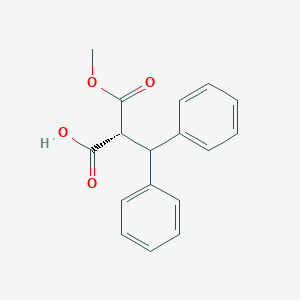
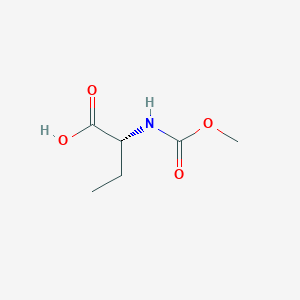
![3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051748.png)

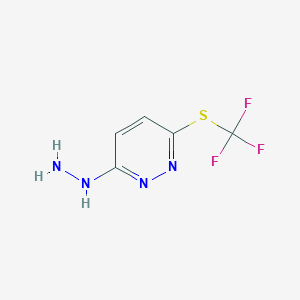
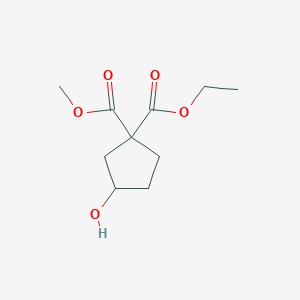
![(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15051771.png)
![(1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051783.png)
